An In-depth Technical Guide to 1-Bromoethyl Acetate: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Bromoethyl Acetate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromoethyl acetate is a halogenated ester of significant interest in organic synthesis, particularly as a key intermediate in the pharmaceutical industry. Its utility in the modification of antibiotics underscores the importance of a comprehensive understanding of its chemical and physical properties. This guide provides a detailed overview of the core chemical properties, structural information, and synthetic methodologies for 1-bromoethyl acetate, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
1-Bromoethyl acetate is the ester of 1-bromoethanol and acetic acid. Its structure is characterized by an acetyl group attached to an ethyl group which is substituted with a bromine atom at the first carbon position.
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IUPAC Name: 1-bromoethyl acetate[1]
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Molecular Formula: C₄H₇BrO₂[1]
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CAS Number: 40258-78-4[1]
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Molecular Weight: 167.00 g/mol [1]
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SMILES: CC(Br)OC(=O)C
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InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-bromoethyl acetate is presented in the table below. It is important to note that some discrepancies exist in the reported values in the literature.
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow oil | [3] |
| Boiling Point | 122-125 °C at 738 Torr | [3] |
| 141.555 °C at 760 mmHg | [4] | |
| Melting Point | Data not readily available | |
| Density | 1.48 g/cm³ | [3] |
| 1.496 g/cm³ | [4] | |
| Solubility | Sparingly soluble in chloroform and methanol. Quantitative data in water and other common solvents is not readily available. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-bromoethyl acetate. While comprehensive spectral data is not widely published, the following ¹H NMR data has been reported.
¹H NMR (CDCl₃):
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δ = 6.68 ppm (1H, quartet, CHBr)
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δ = 2.17 ppm (3H, singlet, COCH₃)
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δ = 1.96 ppm (3H, doublet, CH₃CHBr)
Synthesis of 1-Bromoethyl Acetate
Two primary synthetic routes for 1-bromoethyl acetate are prevalent in the literature. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale of production.
Synthesis from Vinyl Acetate and Hydrogen Bromide
This method is considered a more modern and safer approach as it avoids the use of the highly reactive and toxic acetyl bromide and acetaldehyde.
Experimental Protocol:
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A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0°C in a reaction vessel equipped with a stirrer.
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Vinyl acetate (1.0 equivalent) is added slowly to the cooled solution.
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The reaction mixture is stirred for 1 hour at 0°C.
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Following the reaction, the mixture is extracted with dichloromethane.
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The organic extract is washed with distilled water at 0-5°C.
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The organic layer is then dried over anhydrous magnesium sulfate.
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The solvent is removed, and the crude product is purified by distillation under reduced pressure to yield 1-bromoethyl acetate.[3][5]
Synthesis from Acetyl Bromide and Acetaldehyde
This is a more traditional method for the synthesis of 1-bromoethyl acetate.
Experimental Protocol:
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Acetyl bromide is reacted with acetaldehyde in the presence of a catalytic amount of zinc chloride.[3]
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The specific reaction conditions, such as temperature and solvent, can be optimized but are often carried out at low temperatures to control the exothermic reaction.
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Upon completion of the reaction, the mixture is typically worked up by washing with water and a mild base to remove any unreacted starting materials and acidic byproducts.
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The crude product is then purified by distillation.
Applications in Drug Development
1-Bromoethyl acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the modification of antibiotics, where it is used to introduce a 1-acetoxyethyl protecting group.[3] This modification can enhance the oral bioavailability of certain antibiotics.
Safety and Handling
1-Bromoethyl acetate is a flammable liquid and is classified as an irritant.[6] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Logical Relationships in Synthesis
The two primary synthesis routes for 1-bromoethyl acetate can be visualized to understand the logical flow from reactants to the final product.
Caption: Synthesis pathways for 1-bromoethyl acetate.
References
- 1. scbt.com [scbt.com]
- 2. 1-Bromoethyl acetate | 40258-78-4 [sigmaaldrich.com]
- 3. 1-Bromoethyl acetate | 40258-78-4 [chemicalbook.com]
- 4. 1-Bromoethyl acetate, CAS No. 40258-78-4 - iChemical [ichemical.com]
- 5. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents [patents.google.com]
- 6. 1-Bromoethyl acetate | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]
